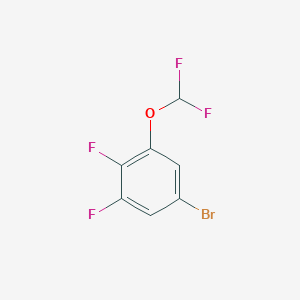

5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene

Description

5-Bromo-1-(difluoromethoxy)-2,3-difluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine, two fluorine atoms, and a difluoromethoxy group. Its molecular formula is C₇H₃BrF₄O, with a molecular weight of approximately 259.9 g/mol (calculated). The difluoromethoxy group (–OCF₂) introduces strong electron-withdrawing effects, influencing the compound’s reactivity and physical properties.

Properties

IUPAC Name |

5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-3-1-4(9)6(10)5(2-3)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFFODLNPPFVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3,4-difluoro-5-(difluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to ensure regioselectivity and high yield .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles like nitronium ions or sulfonyl chlorides.

Oxidation and Reduction: The difluoromethoxy group can undergo oxidation to form corresponding carbonyl compounds, while reduction reactions can target the bromine or fluorine atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Electrophilic Aromatic Substitution: Reactions are typically carried out in the presence of strong acids like sulfuric acid or Lewis acids such as aluminum chloride.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Electrophilic Aromatic Substitution: Introduction of functional groups like nitro or sulfonyl groups onto the aromatic ring.

Oxidation and Reduction: Generation of carbonyl compounds or dehalogenated products.

Scientific Research Applications

5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene has diverse applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.

Materials Science: It is employed in the design and fabrication of advanced materials, such as liquid crystals and polymers with unique electronic properties.

Mechanism of Action

The mechanism of action of 5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, depending on the specific application and target.

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular attributes of the target compound and its analogs:

Reactivity and Electronic Effects

- Target Compound : The –OCF₂ group is strongly electron-withdrawing, reducing electron density on the aromatic ring and hindering electrophilic substitution reactions. Bromine and fluorine substituents further deactivate the ring .

- 1-Bromo-4-benzyloxy-3,5-difluorobenzene : The benzyloxy group (–OCH₂C₆H₅) is less electron-withdrawing than –OCF₂, leading to higher ring reactivity. The bulky benzyl group may also sterically hinder certain reactions .

- 1,4-Dibromo-2,3-difluorobenzene : The absence of oxygen-containing substituents simplifies the structure. Two bromine atoms make it highly reactive in nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

5-Bromo-1-(difluoromethoxy)-2,3-difluorobenzene is an organic compound with the molecular formula C7H3BrF4O and a molecular weight of 259.00 g/mol. This compound features a unique structure that incorporates both bromine and difluoromethoxy groups, which significantly influence its biological activity and chemical reactivity.

Chemical Structure

The structural representation of this compound can be summarized as follows:

- Molecular Formula : C7H3BrF4O

- CAS Number : 936249-95-5

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 259.00 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless to light yellow liquid |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of electron-withdrawing groups such as bromine and fluorine enhances its lipophilicity and potential for bioactivity.

Key Mechanisms :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against certain diseases.

- Receptor Interaction : Its structural features may allow it to bind to receptors, modulating their activity and influencing cellular responses.

Case Studies

- Anticancer Activity : A study explored the potential anticancer properties of difluoromethylated compounds. Compounds with similar structures demonstrated inhibition of cancer cell proliferation through apoptosis induction in vitro. Research indicates that the introduction of difluoromethoxy groups can enhance the selectivity and potency against cancer cells.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of fluorinated aromatic compounds. Results suggested that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 5-Bromo-2-fluorobenzene | C6H4BrF | Moderate antimicrobial properties |

| 1-Difluoromethoxy-2-nitrobenzene | C7H6F2N | Potential anticancer activity |

| 4-Fluoro-3-methoxybenzoic acid | C9H9F3O2 | Anti-inflammatory effects |

Recent Advances in Synthesis

Recent studies have focused on the synthesis of difluoromethylated compounds using innovative methods such as:

- Metal-Catalyzed Reactions : These methods facilitate the formation of C–CF₂H bonds in a selective manner, allowing for the efficient synthesis of difluoromethoxy-substituted benzenes.

- Radical Chemistry : New protocols involving radical mechanisms have been developed to introduce difluoromethoxy groups onto aromatic systems effectively.

Toxicological Assessment

Toxicological studies are crucial for evaluating the safety profile of this compound. Preliminary assessments indicate that while it exhibits bioactivity, further studies are needed to fully understand its genotoxicity and long-term effects on human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.